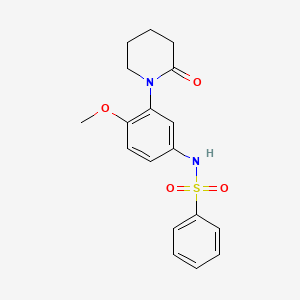![molecular formula C14H23NO B2624996 N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide CAS No. 2361640-37-9](/img/structure/B2624996.png)
N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CB13, and is a member of the synthetic cannabinoid family. CB13 is a potent agonist of the CB1 and CB2 receptors, which makes it a valuable tool for investigating the physiological and biochemical effects of these receptors.
Wirkmechanismus
CB13 exerts its effects by binding to and activating the CB1 and CB2 receptors. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. CB13 has been shown to be a potent agonist of both CB1 and CB2 receptors, which makes it a valuable tool for investigating the specific roles of these receptors in various physiological processes.
Biochemical and Physiological Effects:
CB13 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. CB13 has also been investigated for its potential as an appetite suppressant and for its effects on mood regulation. These effects are thought to be mediated by the activation of CB1 and CB2 receptors in various tissues throughout the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CB13 in scientific research is its high affinity for CB1 and CB2 receptors. This makes it a valuable tool for investigating the specific roles of these receptors in various physiological processes. However, there are also some limitations to using CB13 in lab experiments. For example, CB13 is a synthetic compound and may not accurately reflect the effects of naturally occurring cannabinoids in the body. Additionally, CB13 may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on CB13. One area of interest is the potential use of CB13 as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of CB13 as an appetite suppressant or weight loss aid. Additionally, further research is needed to fully understand the biochemical and physiological effects of CB13 and its potential as a tool for investigating the endocannabinoid system.
Synthesemethoden
The synthesis of CB13 involves several steps, including the preparation of the starting materials and the reaction conditions. One common method for synthesizing CB13 involves the reaction of 7,7-Dimethyl-1-bicyclo[2.2.1]heptan-2-one with 2-bromoethyl prop-2-enoate in the presence of a palladium catalyst. This reaction results in the formation of CB13 as a pale yellow oil, which can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
CB13 has been used in a variety of scientific research applications, including studies on the endocannabinoid system, neuroprotection, and pain management. CB13 has been shown to have a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the physiological and biochemical effects of these receptors. CB13 has also been investigated for its potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-12(16)15-10-9-14-7-5-11(6-8-14)13(14,2)3/h4,11H,1,5-10H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPKPQYLDAXREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)

![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)
![1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine](/img/structure/B2624919.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)

![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)
![3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2624927.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2624928.png)
![4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene](/img/structure/B2624930.png)

